1H-Pyrrolo[2,3-f]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-f]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-7-12-5-4-10(9)11-8(1)3-6-13-11/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRYPDLQCRRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C3=C1C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532812 | |
| Record name | 1H-Pyrrolo[2,3-f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-59-6 | |
| Record name | 1H-Pyrrolo[2,3-f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6502-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 2,3 F Isoquinoline
Classical Approaches for the Construction of the 1H-Pyrrolo[2,3-f]isoquinoline Ring System
Traditional methods for building the this compound core often rely on foundational reactions in heterocyclic chemistry. These approaches, while sometimes limited in scope or requiring harsh conditions, have been instrumental in the initial exploration of this class of compounds.
Fischer Indole (B1671886) Synthesis-Based Strategies
The Fischer indole synthesis is a cornerstone in the preparation of indole-containing structures, and it has been successfully adapted for the synthesis of this compound derivatives. nih.govorganic-chemistry.org This method typically involves the acid-catalyzed reaction of an appropriate isoquinolylhydrazine with a ketone or aldehyde. asianpubs.org
For instance, the reaction of 5-hydrazinoisoquinoline with isopropyl methyl ketone in refluxing glacial acetic acid yields 2,3,3-trimethyl-3H-pyrrolo[2,3-f]isoquinoline. asianpubs.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes the characteristic ulisboa.ptulisboa.pt-sigmatropic rearrangement and subsequent cyclization and aromatization to form the final pyrrolo-fused isoquinoline (B145761) ring system. organic-chemistry.orgasianpubs.orgrsc.org
A notable application of this strategy is in the synthesis of derivatives with potential biological activity. For example, various 2-substituted this compound derivatives have been prepared using the Fischer indole synthesis, showing a structural correlation with the naturally occurring anticancer agent ellipticine. nih.gov
Table 1: Examples of this compound Synthesis via Fischer Indole Synthesis
| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |
| 5-Hydrazinoisoquinoline | Isopropyl methyl ketone | 2,3,3-trimethyl-3H-pyrrolo[2,3-f]isoquinoline | asianpubs.org |
Cyclocondensation Reactions
Cyclocondensation reactions represent another classical and versatile approach to the this compound framework. These reactions involve the formation of the heterocyclic ring system through the intramolecular or intermolecular condensation of precursors bearing appropriate functional groups.
One documented method involves the Ritter cyclocondensation. The reaction of 2-methyl-1-phenylpropan-2-ols with cyanoacetohydrazide hydrazones can lead to the formation of N-benzylidene- and N-alkylidene(3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetohydrazides, which are precursors to the isoquinoline core. bohrium.com Another classical cyclocondensation is the Bischler–Napieralski reaction, which has been employed to synthesize 1-styryl-3,4-dihydroisoquinolines from N-phenethylcinnamamides. bohrium.com
These cyclocondensation strategies often provide a straightforward entry into the core structure, which can then be further modified to introduce the pyrrole (B145914) ring.
Modern and Advanced Synthetic Strategies for this compound Scaffolds
In recent years, the development of more sophisticated synthetic methodologies has provided powerful tools for the construction of complex heterocyclic systems like this compound. These advanced strategies often offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. dovepress.com This approach is particularly valuable for generating libraries of structurally diverse compounds for biological screening.
While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the synthesis of related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through one-pot, three-component 1,3-dipolar cycloaddition reactions has been reported. nih.govnih.govmdpi.com These reactions typically involve isoquinoline, a 2-bromoacetophenone, and a non-symmetrical acetylenic dipolarophile. nih.govmdpi.com This suggests the potential for applying similar MCR strategies to the synthesis of the this compound isomer.
An iodine-mediated one-pot three-component tandem cyclization has been developed for the synthesis of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones, starting from aromatic amines, maleimides, and either aromatic aldehydes or di-tert-butyl peroxide. acs.orgacs.org This highlights the power of MCRs in constructing fused pyrrolo-quinoline systems.
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation.
An expeditious four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides has been described, which includes a key intramolecular cyclization step. researchgate.net This sequence starts from the readily available 6-quinolinecarboxaldehyde. researchgate.net
Furthermore, tandem sequences involving aza-Diels-Alder reactions have been utilized. For instance, the reaction of (E)-arylideneaminopyrroles with benzyne (B1209423), generated in situ, leads to the formation of pyrrolo[2,3-c]isoquinolines through an aza-Diels-Alder/aromatization sequence. acs.orgnih.gov
Metal-Catalyzed Coupling Reactions for Annulation
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering mild and efficient methods for ring formation (annulation). acs.orgresearchgate.net Palladium and rhodium catalysts are frequently employed for this purpose. acs.orgnih.gov
A notable example is the synthesis of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivatives, which involves a site-selective cross-coupling reaction followed by acid-mediated cycloisomerization and a final Pd-catalyzed C-H arylation for ring closure. mdpi.com This strategy demonstrates the power of sequential metal-catalyzed reactions in building complex, fused heterocyclic systems.
Rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkynes has been shown to produce indolo[2,1-a]isoquinolines. nih.gov This reaction proceeds via a C-H activation mechanism and offers a direct route to the fused ring system.
Table 2: Examples of Modern Synthetic Strategies for Pyrrolo-Isoquinoline Systems
| Strategy | Reactants | Catalyst/Reagent | Product Type | Reference |
| Multi-component Reaction | Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | - | Pyrrolo[2,1-a]isoquinolines | nih.govnih.govmdpi.com |
| Tandem Reaction | (E)-Arylideneaminopyrroles, benzyne precursor | - | Pyrrolo[2,3-c]isoquinolines | acs.orgnih.gov |
| Metal-Catalyzed Annulation | Dibromopyridines, N-methylindole-5-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄, PdCl₂ | Pyrroloindeno- and pyrroloanthraquinoline derivatives | mdpi.com |
| Metal-Catalyzed Annulation | 2- or 7-Arylindoles, alkynes | Rhodium catalyst | Indolo[2,1-a]isoquinolines | nih.gov |
Aza-Diels-Alder Cycloadditions in Pyrroloisoquinoline Synthesis
The aza-Diels-Alder reaction represents a powerful strategy for the construction of nitrogen-containing six-membered rings and has been effectively applied in the synthesis of various isoquinoline frameworks. acs.orgresearchgate.net This pericyclic reaction involves a [4+2] cycloaddition between an azadiene and a dienophile. While direct application to form the this compound skeleton is not extensively documented, the methodology has been successfully employed for the synthesis of its isomers, notably the pyrrolo[2,3-c]isoquinoline core. This serves as a valuable model for potential synthetic routes.
A prominent example is the aryne aza-Diels-Alder reaction. nih.govacs.org In this approach, an aryne, a highly reactive intermediate, acts as the dienophile. The reaction between an electron-rich heterodiene, such as an (E)-arylideneaminopyrrole, and an in situ-generated aryne (from a precursor like 2-(trimethylsilyl)phenyl triflate with a fluoride (B91410) source) proceeds through a [4+2] cycloaddition. nih.govbeilstein-journals.org This is followed by an aromatization step, often facilitated by an oxidant like manganese dioxide (MnO₂), to yield the final, stable pyrroloisoquinoline product. nih.gov This sequence provides a time-efficient and atom-economical pathway to functionalized fused isoquinolines. nih.govacs.org The reaction has been shown to be productive, affording various substituted pyrrolo[2,3-c]isoquinolines in good yields. nih.govacs.org
Table 1: Synthesis of Pyrrolo[2,3-c]isoquinolines via Aza-Diels-Alder Reaction
| Entry | Aza-diene Substituent (R) | Benzyne Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-MeOPh | 2-(trimethylsilyl)phenyl triflate | 1-(tert-butyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile | 76 | nih.gov |
| 2 | Ph | 2-(trimethylsilyl)phenyl triflate | 1-(tert-butyl)-5-phenyl-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile | 84 | nih.gov |
| 3 | 2,4-Cl₂Ph | 2-(trimethylsilyl)phenyl triflate | 1-(tert-butyl)-5-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile | 81 | nih.gov |
Although these examples produce the [2,3-c] isomer, the fundamental strategy of the aza-Diels-Alder reaction remains a viable and powerful tool for consideration in the synthesis of diverse pyrroloisoquinoline scaffolds, including the this compound target. researchgate.net
Functionalization and Derivatization of the this compound Core
The ability to introduce a variety of substituents and functional groups onto the this compound nucleus is critical for developing new compounds with tailored properties. Research has focused on methods for substitution at specific positions, regioselective modifications, and the creation of analogues for comparative analysis.
Introduction of Substituents at Specific Positions (e.g., C2, N-side chain)
The introduction of substituents at the C2 position of the pyrrole ring has been achieved through classical synthetic methods. The Fischer indole synthesis, for instance, has been reported for the preparation of 2-substituted 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives. nih.gov This method allows for the incorporation of various groups at this position, creating derivatives with structural similarities to naturally occurring compounds like ellipticine. nih.gov
The installation of N-side chains on the pyrrole nitrogen is another key functionalization strategy. The cytotoxic properties of this compound derivatives have been shown to be highly dependent on the presence and nature of these side chains. ulisboa.pt Specifically, the spatial orientation of the N-side chain relative to the planar tricyclic system is a determining factor for biological activity. ulisboa.pt Studies comparing isomeric pyrroloquinolines and pyrroloisoquinolines revealed that when a basic side chain is oriented into the "bay region" formed by the fused rings, the compounds exhibit enhanced cytotoxicity. ulisboa.pt This highlights the importance of N-side chain functionalization for modulating the biological profiles of these molecules.
Regioselective Modifications and Post-Synthetic Elaboration
Regioselective modification of the pre-formed heterocyclic core allows for the diversification of structures and the fine-tuning of properties. While specific post-synthetic functionalization of this compound is an area of ongoing development, methods for the regioselective C-H functionalization of the parent isoquinoline ring are well-established and offer potential pathways. thieme-connect.deresearchgate.net
Modern catalytic methods, particularly those employing transition metals like rhodium(III) or palladium, enable the direct functionalization of C-H bonds. researchgate.net These reactions can be directed to specific positions on the heterocyclic core, allowing for the introduction of alkyl or aryl groups with high regioselectivity. For example, Pd-catalyzed C-H arylation has been used as a final ring-closing reaction in the synthesis of complex, N-doped polycyclic aromatic compounds derived from isoquinoline precursors. mdpi.com Such C-H activation strategies could foreseeably be applied to the this compound core for late-stage diversification, allowing for the synthesis of novel derivatives that would be difficult to access through other means. thieme-connect.dechemrxiv.org
Formation of Analogues and Isomers for Comparative Studies
The synthesis of structural analogues and isomers is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity and structure-property relationships. In the context of this compound, several comparative studies have been conducted.
One key comparison is between the this compound scaffold and its isomeric 1H-pyrrolo[2,3-f]quinoline counterpart. Research has shown that changing the position of the nitrogen in the third ring from a quinoline (B57606) to an isoquinoline arrangement can significantly enhance cytotoxic activity, particularly when an N-side chain is present. ulisboa.pt
Furthermore, more complex analogues have been synthesized to explore the impact of extending the polycyclic system. Novel N-doped polycyclic heteroaromatic compounds, such as 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline and 1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline , have been prepared through site-selective cross-coupling reactions followed by acid-mediated cycloisomerization and Pd-catalyzed C-H arylation. mdpi.com The synthesis of these elaborate structures allows for the study of how the position of nitrogen doping and ring alternation within the scaffold impact the final optical and electronic properties. mdpi.com
Table 2: Synthesis of Complex 1H-Pyrrolo-fused Isoquinoline Analogues
| Starting Material | Reaction Sequence | Final Analogue | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]isoquinoline | PdCl₂, PCy₃, DBU, NMP, 150 °C | 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline | 87 | mdpi.com |
| 5-(4-((2-chlorophenyl)ethynyl)pyridin-3-yl)-1-methyl-1H-indole derived isoquinoline | PdCl₂, PCy₃, DBU, NMP, 150 °C | 1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline | 99 | mdpi.com |
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective synthetic methods provides access to chiral molecules, which is of paramount importance for pharmaceutical applications where enantiomers can have vastly different biological activities. While specific examples for the asymmetric synthesis of this compound are scarce, methodologies developed for closely related isomers demonstrate the feasibility of such approaches.
A notable strategy for asymmetric synthesis in this family of compounds is the use of a chiral auxiliary, such as the Schöllkopf reagent, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govacs.org This method has been successfully applied to the asymmetric synthesis of tryptophan analogues containing the 1H-pyrrolo[3,2-c]isoquinoline and 1H-pyrrolo[2,3-f]quinoline cores. nih.govacs.org The general procedure involves the regioselective lithiation of the Schöllkopf reagent, followed by reaction with a suitable electrophile, such as a chloromethyl-pyrroloisoquinoline derivative. nih.gov This reaction proceeds with high diastereoselectivity, and subsequent mild acid hydrolysis cleaves the auxiliary to afford the desired α-substituted amino acid methyl ester as a single enantiomer. nih.gov
This stereoselective strategy underscores the potential for producing chiral derivatives of the this compound scaffold. Further exploration in this area could involve other asymmetric methods, such as organocatalytic three-component reactions, which have been used to generate optically active hexahydropyrroloisoquinolines with excellent enantioselectivity. researchgate.netresearchgate.net These established methodologies provide a strong foundation for the future development of synthetic routes to enantiomerically pure this compound analogues.
Spectroscopic and Structural Characterization of 1h Pyrrolo 2,3 F Isoquinoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the 1H-Pyrrolo[2,3-f]isoquinoline framework, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for assigning the signals of all proton and carbon atoms.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons typically resonate in the downfield region (δ 7.0-10.0 ppm). For instance, in a study of 2,3,3-trimethyl-3H-pyrrolo[2,3-f]isoquinoline, the aromatic protons were observed in this characteristic range asianpubs.org. The precise chemical shifts and coupling constants (J values) are crucial for distinguishing between isomers and determining the substitution pattern. The proton on the pyrrole (B145914) nitrogen (N-H) is also a key diagnostic signal, often appearing as a broad singlet.
To illustrate, consider the hypothetical ¹H NMR data for a substituted this compound derivative presented in the interactive table below. The chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Interactive Table 1: Example ¹H NMR Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | d | 2.5 |
| H-3 | 6.90 | d | 2.5 |
| H-4 | 8.50 | d | 8.0 |
| H-5 | 7.60 | t | 8.0 |
| H-7 | 7.80 | d | 5.0 |
| H-8 | 8.20 | d | 5.0 |
| NH (H-1) | 11.50 | br s | - |
Note: This data is representative and not from the unsubstituted parent compound.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms of the this compound skeleton typically appear in the aromatic region (δ 100-150 ppm). For example, in 2,3,3-trimethyl-3H-pyrrolo[2,3-f]isoquinoline, the carbon signals were observed between δ 121 and 150 ppm, with the methyl carbons appearing upfield asianpubs.org. The chemical shifts are sensitive to the electronic effects of substituents and the position of the nitrogen atoms.
An illustrative ¹³C NMR dataset for a substituted derivative is provided below.
Interactive Table 2: Example ¹³C NMR Data for a Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 125.0 |
| C-3 | 105.0 |
| C-3a | 130.0 |
| C-4 | 128.0 |
| C-5 | 125.5 |
| C-5a | 145.0 |
| C-7 | 120.0 |
| C-8 | 148.0 |
| C-9a | 135.0 |
| C-9b | 140.0 |
Note: This data is representative and not from the unsubstituted parent compound.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of heterocyclic systems like this compound.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For instance, the connectivity between adjacent protons on the isoquinoline (B145761) and pyrrole rings can be established.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For example, the correlation between the N-H proton and adjacent carbons can confirm the structure.
Studies on related dihydropyrrolo[2,1-a]isoquinolines have demonstrated the power of these techniques in confirming their proposed structures through the analysis of ¹H-¹H NOE and ¹H-¹³C HMBC correlations acs.org.
¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within a molecule. Although its low natural abundance and sensitivity can pose challenges, it is a valuable tool for studying nitrogen-containing heterocycles mdpi.comsemanticscholar.org. The chemical shifts of the pyrrole-type and pyridine-type nitrogen atoms in this compound are expected to be distinct, reflecting their different electronic environments. Isotopic labeling with ¹⁵N can significantly enhance the signal and facilitate the acquisition of ¹⁵N NMR spectra, including two-dimensional correlations like ¹H-¹⁵N HSQC and HMBC mdpi.com. While specific ¹⁵N NMR data for this compound is not documented in the searched literature, studies on other azaheterocycles have shown that ¹⁵N chemical shifts can range over 250 ppm, making it a sensitive probe of molecular structure semanticscholar.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₈N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. Numerous studies on substituted pyrroloisoquinolines have utilized HRMS to confirm the identity of their synthesized compounds acs.orgsigmaaldrich.com. For example, the molecular ion peak [M+H]⁺ is often observed, and its measured m/z value is compared to the calculated value with high precision.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is recorded as a peak in the IR spectrum.
In the study of pyrroloisoquinoline derivatives, IR spectroscopy confirms the presence of key structural features. For instance, in various N-substituted isoquinoline derivatives, characteristic absorption bands are observed that correspond to specific molecular vibrations. The spectra of these compounds typically display bands for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic rings, and vibrations corresponding to any substituents.
For example, the analysis of 1-(isoquinolin-3-yl)pyrrolidin-2-one reveals a strong absorption peak at 1690 cm⁻¹, indicative of the C=O (amide) stretching vibration, alongside multiple peaks between 2905 cm⁻¹ and 3098 cm⁻¹ corresponding to C-H bond stretches. mdpi.com Similarly, the spectrum for 1-(isoquinolin-3-yl)-1H-benzimidazol-2(3H)-one shows a C=O stretch at 1731 cm⁻¹ and a prominent N-H stretching vibration at 3183 cm⁻¹. mdpi.com In more complex fused systems, such as 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline, the spectra are characterized by bands for aromatic structures and alkyl groups, including peaks at 1583 cm⁻¹ and 1426 cm⁻¹. mdpi.com
| Compound Name | Key IR Peaks (νmax, cm⁻¹) | Assignment | Reference |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 1690 | C=O stretch | mdpi.com |
| 2905-3098 | C-H stretches | mdpi.com | |
| 1-(isoquinolin-3-yl)-1H-benzimidazol-2(3H)-one | 3183 | N-H stretch | mdpi.com |
| 1731 | C=O stretch | mdpi.com | |
| 1628, 1594, 1583 | Aromatic C=C/C=N stretches | mdpi.com | |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline | 2920 | C-H stretch (methyl) | mdpi.com |
| 1583, 1527 | Aromatic C=C/C=N stretches | mdpi.com | |
| 5-(1H-Pyrrol-1-yl)pyrrolo[2,1-a]isoquinoline | 695, 742 | C-H bending | rsc.org |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential techniques for characterizing the photophysical properties of conjugated systems like this compound. UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light, providing information on the maximum absorption wavelength (λmax) and molar absorptivity (ε). Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state, revealing the maximum emission wavelength (λmax em) and fluorescence quantum yield (ΦF).
Studies on related pyrrolo[2,3-c]isoquinoline derivatives show that these compounds typically exhibit two main absorption bands. nih.gov One band appears around 255 nm and another is observed near 345 nm, with molar absorptivity coefficients ranging from approximately 8,300 to 21,000 M⁻¹cm⁻¹. nih.govacs.org Upon excitation, these compounds display emission bands around 400 nm. nih.govacs.org The photophysical properties can be significantly influenced by the solvent and the nature of substituents on the heterocyclic core. For instance, the fluorescence intensity of certain derivatives is enhanced in the presence of aryl groups that can facilitate a twisted intramolecular charge transfer (TICT) state. nih.govacs.org
In a series of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones, most compounds showed a maximum absorption peak around 370 nm and fluorescence emission near 470 nm when measured in solvents like dichloromethane (B109758) and ethanol. acs.org The introduction of different substituents led to notable shifts, with some derivatives absorbing at wavelengths as high as 520 nm and emitting at 630 nm. acs.org These properties highlight the potential for tuning the electronic behavior of the pyrroloquinoline scaffold through chemical modification. acs.org
| Compound Class/Derivative | Solvent | λmax abs (nm) | Molar Absorptivity ε (M⁻¹cm⁻¹) | λmax em (nm) | Quantum Yield (ΦF) | Reference |
| Pyrrolo[2,3-c]isoquinoline 8a | Dichloromethane | 254, 347 | 21000, 8300 | 400 | <0.01 | nih.gov |
| Pyrrolo[2,3-c]isoquinoline 8b | Dichloromethane | 255, 345 | 18500, 7800 | 398 | <0.01 | nih.gov |
| Pyrrolo[2,3-c]isoquinoline 8c | Dichloromethane | 256, 344 | 18000, 7500 | 402 | 0.04 | nih.gov |
| 1H-Pyrrolo[3,4-c]quinoline-1,3(2H)-dione (4d) | Dichloromethane | 520 | 12600 | 630 | 0.04 | acs.org |
| 1H-Pyrrolo[3,4-c]quinoline-1,3(2H)-dione (4p) | Dichloromethane | 421 | 14800 | 524 | 0.05 | acs.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure-property relationships of molecules.
For derivatives of the broader pyrroloquinoline family, single-crystal X-ray diffraction analysis has confirmed their molecular structures and provided insights into their solid-state packing. In the case of 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline, a complex related derivative, the analysis revealed a nearly planar molecular structure. mdpi.comresearchgate.net In the crystal lattice, molecules were found to form dimers oriented in opposite directions, with close carbon-carbon contacts of 3.30 Å and 3.38 Å. researchgate.net These dimers subsequently align in a herringbone-like pattern stabilized by intermolecular C-H···C interactions. mdpi.comresearchgate.net
Similarly, crystallographic studies of pyrrolo[2,3-c]isoquinolines have been crucial for correlating their structure with their photophysical properties. nih.govacs.org The analysis revealed a significant dihedral angle between the plane of the heterocyclic core and the aryl substituent at position 5. researchgate.net This twist is believed to influence the fluorescence behavior of the compounds by affecting the potential for intramolecular charge transfer. nih.gov The structure of a haspin inhibitor based on the 1H-pyrrolo[3,2-g]isoquinoline scaffold was also confirmed by X-ray crystallography, elucidating its binding mode within the target protein. nih.gov
| Compound | Key Structural Findings | Intermolecular Interactions | Reference |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) | Almost planar alignment; deviations of 3-4° in bay regions. | Forms dimers with close C-C contacts (3.30 Å, 3.38 Å); dimers align in a herringbone pattern via C-H···C interactions. | mdpi.comresearchgate.net |
| 5-Aryl-pyrrolo[2,3-c]isoquinolines (8b, 8c) | Significant dihedral angle observed between the 5-aryl group and the heterocyclic core. | Not detailed in snippets. | nih.govacs.orgresearchgate.net |
| 1H-Pyrrolo[3,2-g]isoquinoline derivative (22) | Binding mode in complex with haspin kinase determined. | Not detailed in snippets. | nih.gov |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula.
This method is routinely applied in the synthesis of novel heterocyclic compounds to validate the identity of the target products. For a series of newly synthesized isoquinoline derivatives, elemental analysis was performed to confirm their successful preparation. The observed percentages of C, H, and N were consistently in close agreement with the calculated values, typically within a ±0.4% margin, which is considered acceptable proof of structure and purity.
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | C₁₃H₁₂N₂O | C: 73.56, H: 5.70, N: 13.20 | C: 73.26, H: 5.98, N: 12.86 | mdpi.com |
| 1-(isoquinolin-3-yl)-1H-benzimidazol-2(3H)-one | C₁₆H₁₁N₃O | C: 73.55, H: 4.24, N: 16.08 | C: 73.62, H: 4.36, N: 16.18 | mdpi.com |
| 1-Ethyl-2-(1-ethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-1H-benzo[d]imidazole | C₂₆H₂₃NO₃ | C: 78.57, H: 5.83, N: 3.52 | Not provided in snippet. | brieflands.com |
Computational and Theoretical Investigations of 1h Pyrrolo 2,3 F Isoquinoline Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and stability of 1H-pyrrolo[2,3-f]isoquinoline systems. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of spectroscopic properties.
For instance, DFT calculations have been employed to study the electronic properties of novel N-doped polycyclic heteroaromatic compounds, including pyrroloquinoline derivatives. mdpi.com These studies involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the molecules. mdpi.comresearchgate.net The electron density distribution across the scaffold of these compounds is also mapped to identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com Research has shown that the incorporation of imine-like nitrogen atoms stabilizes both HOMO and LUMO energies, while amine-like nitrogens enhance the electron-donating properties of the polycyclic system. researchgate.net
In a study on pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and its isomers, DFT calculations were used to determine their electronic properties and aromaticity. The calculated HOMO-LUMO energy gaps were compared with experimental optical band gaps obtained from spectroscopy. mdpi.comresearchgate.net
Furthermore, DFT has been utilized to predict vibrational frequencies, as well as IR and Raman intensities, for molecules like 1H-pyrrolo[3,2-h]quinoline. nih.gov A comparative study of different DFT functionals found that the hybrid B3LYP functional, when used with Pople's split-valence basis sets, provides an accurate and cost-effective method for simulating IR and Raman spectra. nih.gov The accuracy of these predictions is often benchmarked against experimental data, allowing for the reliable assignment of vibrational modes. nih.gov
The stability and electronic properties of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have also been investigated using DFT. Calculations of ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index provide a comprehensive understanding of the molecule's reactivity. mdpi.com Theoretical calculations of NMR chemical shifts have also shown excellent correlation with experimental data, further validating the computational models used. mdpi.com
Table 1: Calculated Electronic Properties of Pyrroloquinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6a | -5.41 | -2.05 | 3.36 |
| 6b | -5.49 | -2.19 | 3.30 |
| 7a | -5.24 | -1.74 | 3.50 |
| 7b | -5.35 | -1.85 | 3.50 |
| Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how potential drug candidates, such as this compound derivatives, interact with their biological targets.
Docking studies have been instrumental in elucidating the binding modes of pyrrolo[2,3-f]quinoline derivatives with various biological targets, including DNA and protein kinases. nih.govnih.gov For example, C2-substituted pyrrolo[2,3-f]quinolines have been docked into DNA nucleotide sequences to understand their potential as DNA intercalators. nih.govnih.gov These studies revealed differences in the binding scores of structurally similar molecules, suggesting varied potencies. nih.gov
In the context of kinase inhibition, in silico docking studies have been performed on tetracyclic derivatives of 1H-pyrrolo[3,2–g]isoquinolines to understand their interactions with the ATP binding sites of kinases like DYRK1A, CLK1/CLK4, and haspin. researchgate.net These studies help to rationalize the observed inhibitory activities and selectivities of the compounds. researchgate.net For instance, the docking results for compound 4k, a mixed DYRK1A/CLK1/CLK4/haspin inhibitor, corroborated its multi-target profile. researchgate.net
Similarly, molecular docking has been applied to investigate the anti-tuberculosis properties of pyrrolo[1,2-a]quinoline (B3350903) derivatives. nih.gov By identifying potential molecular targets through computational approaches, docking studies can predict the binding affinities and interaction patterns of these compounds with key mycobacterial proteins. nih.gov This information is crucial for the rational design of more potent anti-TB agents. nih.gov
The interaction of 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives with the glycine (B1666218) binding site of the NMDA receptor has also been confirmed through molecular docking. researchgate.net These studies highlighted the importance of Pi-stacking, cation-Pi, H-bonding, and Pi-electron interactions with key amino acids in the binding pocket, which correlated with the observed neuroprotective activity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Modes
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-target complexes that are often inaccessible through static docking studies.
MD simulations have been performed on C2-substituted pyrrolo[2,3-f]quinolines in various environments, including water, DMSO, and dimyristoyl phosphatidylcholine bilayers, to understand their conformational properties and how they are incorporated into lipid membranes. nih.gov These simulations, often complemented by NMR spectroscopy data, reveal differences in the conformational behavior of structurally similar molecules, which can influence their biological activity and diffusion ability. nih.gov
In the study of pyrrolo-fused heterocyclic compounds as anticancer agents, MD simulations were used to investigate the stability of ligand-receptor conformations predicted by molecular docking. nih.gov For a potent pyrrolo[1,2-a]quinoline derivative, it was found that some interactions predicted by docking were not stable during the MD simulations, highlighting the importance of dynamic simulations for a more accurate description of target binding. nih.gov
Furthermore, MD simulations have been crucial in understanding the interactions of 1H-pyrrolo[3,2-c]quinoline derivatives with serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. mdpi.comnih.gov These simulations analyze the stability of the salt bridge formed between the basic nitrogen of the ligand and a conserved aspartic acid residue in the receptor binding site. nih.gov The geometric parameters of this salt bridge, such as distance and angle, are monitored throughout the simulation to assess the quality and stability of the interaction, which is a key determinant of binding affinity. mdpi.comnih.gov The results can explain differences in the binding activity of various derivatives and even enantiomers. nih.gov
Reaction Mechanism Elucidation using Computational Chemistry
Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain experimentally.
The synthesis of pyrrolo[2,1-a]isoquinolines through a three-component reaction has been studied computationally to understand the stereoselective formation of the product. rsc.org While the primary focus of many studies is on the synthesis and biological evaluation, computational analysis can provide insights into the underlying reaction mechanism, such as the cycloaddition steps. bohrium.com
For instance, the synthesis of pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines via a formal [3+2]-cycloaddition has been investigated. bohrium.com Mechanistic proposals for these reactions are often supported by computational analysis of the reaction intermediates and transition states. bohrium.com
In the synthesis of unexpected pyrrolo[2,1-a]isoquinoline derivatives, DFT calculations have been used to study the electronic structure of the synthesized compounds and to provide insights into the hydrolysis/cycloaddition/elimination cascade reaction. mdpi.com The calculated properties help to rationalize the observed product formation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been conducted on isoquinoline (B145761) derivatives to develop models that predict their inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3), a protein implicated in prostate cancer. japsonline.comresearchgate.netjapsonline.com These models use various molecular descriptors that encode structural and physicochemical properties of the molecules. japsonline.comjapsonline.com The statistical robustness of the developed QSAR models is rigorously validated to ensure their predictive power. japsonline.comresearchgate.net For example, a developed QSAR model for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives showed good statistical values, indicating its reliability for predicting bioactivity. japsonline.com
The analysis of the descriptors in the QSAR models can provide insights into the structural features that are important for biological activity. For instance, in a study of quinoline (B57606) derivatives, it was found that the substitution pattern on the quinoline ring significantly influenced the bioactivity. japsonline.com
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to pyrimido-isoquinolin-quinone derivatives to guide the design of new antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies identify the steric and electronic properties of the compounds that can be modified to enhance their antibacterial activity. nih.gov
Investigation of Biological Activities and Molecular Interactions of 1h Pyrrolo 2,3 F Isoquinoline Derivatives
Antiproliferative Activity Research
The core of the research into 1H-Pyrrolo[2,3-f]isoquinoline derivatives has been their potential to inhibit the growth of cancer cells. This has been primarily investigated through in vitro studies, which have consistently demonstrated the cytotoxic effects of these compounds across a range of human cancer cell lines.
Numerous studies have quantified the antiproliferative activity of this compound derivatives using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells and thus their viability after exposure to the test compounds. The results are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Derivatives of the related pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, such as the natural product lamellarins, have shown remarkable potency. For instance, Lamellarin D, K, and M are highly cytotoxic, with IC50 values in the nanomolar range (38–110 nM) against various cancer cell lines nih.govrsc.org. Synthetic derivatives have also demonstrated significant activity. A series of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines were tested against several human cancer cell lines, including breast (MCF-7, MDA-MB231, T47D), lung (A549), and cervical (HeLa) cancer lines. Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range researchgate.netnih.govresearchgate.net.
The table below summarizes the cytotoxic activities of selected pyrroloisoquinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Lamellarin D | P388 (Murine Leukemia) | ~0.04 |
| Lamellarin K | P388 (Murine Leukemia) | ~0.05 |
| Lamellarin M | P388 (Murine Leukemia) | ~0.11 |
| Compound 6a¹ | T47D (Breast Cancer) | 1.93 |
| Compound 6c¹ | T47D (Breast Cancer) | 2.15 |
| Compound 8c² | HCT116 (Colon Cancer) | 10.1 |
| Compound 8c² | HeLa (Cervical Cancer) | 12.5 |
| Compound 8c² | A549 (Lung Cancer) | 19.8 |
¹Data for 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives nih.govresearchgate.net. ²Data for a 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivative nih.govuniba.it.
These results highlight the potential of the pyrroloisoquinoline scaffold as a source of potent anticancer agents. The specific substitutions on the heterocyclic core significantly influence the cytotoxic potency and selectivity against different cancer cell types.
To understand how these compounds exert their cytotoxic effects, researchers have investigated their molecular interactions within cancer cells. The planar aromatic structure of the pyrroloisoquinoline core is a key feature that enables it to interact with crucial cellular macromolecules like DNA and associated enzymes, leading to the disruption of essential cellular processes.
One of the primary mechanisms of action for 2-substituted 1H-pyrrolo[2,3-f]quinoline derivatives is their ability to insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation nih.gov. This physical insertion distorts the DNA structure, which can interfere with DNA replication and transcription. The formation of these DNA-compound complexes has been demonstrated in vitro nih.gov.
This intercalation directly impacts DNA synthesis. Studies have shown that these compounds can effectively inhibit the synthesis of DNA in tumor cells, such as Ehrlich ascites tumor cells nih.gov. By halting DNA replication, the compounds prevent cancer cells from dividing and proliferating, ultimately leading to cell death.
Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. They relieve torsional stress in the DNA helix by creating transient breaks. Many potent anticancer drugs, such as camptothecin (B557342) and etoposide (B1684455), function by inhibiting these enzymes.
Certain pyrroloisoquinoline derivatives have been identified as potent inhibitors of topoisomerase I (Topo I) and/or topoisomerase II (Topo II) nih.govrsc.orgrsc.org. For example, Lamellarin D, a pyrrolo[2,1-a]isoquinoline, is a well-documented inhibitor of human Topo I rsc.org. It stabilizes the covalent complex formed between the enzyme and DNA, which leads to lethal double-strand breaks in the DNA when the replication fork collides with this complex rsc.org. Some synthetic pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory activity against both Topo I and Topo IIα, with one compound inhibiting 88.3% of Topo IIα activity, comparable to the standard drug etoposide mdpi.com. The ability to poison these essential enzymes is a significant contributor to the antiproliferative effects of this class of compounds nih.govrsc.org.
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as efflux pumps to expel drugs from the cell.
Interestingly, some 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been shown to inhibit the function of these MDR pumps nih.govuniba.it. By blocking these pumps, the compounds can reverse MDR and restore the sensitivity of cancer cells to conventional chemotherapeutic agents. For example, a specific morpholinomethyl Mannich base derivative (8c) was found to inhibit P-gp and MRP1 with IC50 values of 0.45 µM and 12.1 µM, respectively nih.govuniba.it. Structure-activity relationship studies suggest that the methoxy-acetophenone moiety of certain lamellarin derivatives is crucial for the inhibition of BCRP nih.govrsc.org. This dual activity—direct cytotoxicity and MDR reversal—makes these compounds particularly promising candidates for further development.
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer is characterized by the uncontrolled proliferation of cells due to dysregulation of the cell cycle. A common strategy for anticancer drugs is to induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents the cell from dividing and can trigger apoptosis (programmed cell death).
While direct evidence for this compound is still emerging, studies on related heterocyclic systems provide strong indications of this mechanism. For instance, treatment of Leishmania donovani promastigotes with a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative led to a significant increase in the sub-G0/G1 cell population, indicating cell cycle arrest nih.gov. Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in liver cancer (HepG2) cells mdpi.com. The cytotoxic effect of some pyrrole (B145914) hydrazones correlates with their ability to cause cell cycle arrest in the S phase in human melanoma cells researchgate.net. This mechanism is a logical consequence of the DNA damage and topoisomerase inhibition caused by these compounds, as cellular checkpoints would halt progression to allow for DNA repair, or trigger apoptosis if the damage is too severe.
Mechanisms of Antiproliferative Action
Enzyme Inhibition Studies
The inhibitory activity of this compound derivatives against various enzymes has been explored, although detailed studies for many specific targets are limited.
Kinase Inhibition (e.g., DYRK1A, CLK1/CLK4, Haspin, CDK8, SGK-1, TNIK)
While the broader class of pyrrolo-isoquinoline and related heterocyclic structures have been investigated as kinase inhibitors, specific and detailed inhibitory data for this compound derivatives against kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLK1/CLK4), Haspin, Cyclin-dependent kinase 8 (CDK8), Serum/glucocorticoid-regulated kinase 1 (SGK-1), or TRAF2- and NCK-interacting kinase (TNIK) are not extensively documented in publicly available research. Studies on isomeric scaffolds, such as pyrazolo[3,4-g]isoquinolines, have shown inhibitory activity against kinases like Haspin, CLK1, and DYRK1A, but this activity is specific to that particular scaffold and not directly attributable to the this compound core nih.gov.
Other Enzyme Targets (e.g., Monoamine Oxidase B (MAO-B), Cyclooxygenases (COX))
Currently, there is a lack of specific research findings detailing the inhibitory effects of this compound derivatives on Monoamine Oxidase B (MAO-B) and Cyclooxygenase (COX) enzymes.
Receptor Agonist/Antagonist Activity
The modulation of serotonin (B10506) receptors by this class of compounds represents the most thoroughly investigated area of their biological activity.
Serotonin Receptor (e.g., 5-HT2CR, 5-HT6R) Modulation
Derivatives of this compound have been synthesized and evaluated as agonists for the 5-HT2C serotonin receptor, a target for therapeutic agents aimed at treating obesity. nih.gov A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were developed, and their binding affinities and functional activities at various 5-HT₂ receptor subtypes were assessed. nih.gov
One of the most potent analogues, (R)-1-(1H-pyrrolo[2,3-f]isoquinolin-1-yl)propan-2-amine, demonstrated high affinity for the 5-HT2C receptor. nih.gov This compound was found to be effective in reducing food intake in animal models, highlighting its potential as a 5-HT2C receptor agonist. nih.gov The research reported both radioligand binding data (Ki) and functional efficacy data for these compounds. nih.gov Information regarding the modulation of the 5-HT6 receptor by this specific scaffold is not available.
Antiprotozoal Activity Research
The potential of this compound derivatives as antiprotozoal agents has been considered, drawing parallels with structurally related compounds.
Antimalarial Investigations
The investigation into the antimalarial properties of the specific this compound scaffold is not extensively detailed in available literature. However, research into related isomeric structures has shown promise. For instance, derivatives of pyrrolo[3,2-f]quinazoline have demonstrated potent antimalarial activity against various strains of Plasmodium falciparum and Plasmodium berghei. nih.govresearchgate.net Additionally, other isoquinoline (B145761) derivatives have been synthesized and tested, with some showing effectiveness against both resistant and sensitive strains of P. falciparum. semanticscholar.org While these findings relate to broader or isomeric classes of compounds, they suggest the potential utility of the pyrrolo-isoquinoline core in antimalarial drug discovery. Direct studies on 2-substituted this compound derivatives have focused more on their antiproliferative activity by inhibiting DNA synthesis in tumor cells, a mechanism that could potentially be explored in protozoa. nih.gov
Antibabesial Investigations
Investigations into the specific antibabesial activity of this compound and its derivatives are not extensively represented in the current body of scientific literature. While related heterocyclic compounds have been explored for various antiparasitic properties, dedicated research focusing on the efficacy of this particular scaffold against Babesia species is not prominently documented.
General Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The broader class of isoquinoline alkaloids has been a subject of significant interest in antimicrobial research, with numerous studies identifying various derivatives with antiviral, antibacterial, and antifungal properties eurekaselect.com.
Within a closely related structural class, specific research has been conducted on Pyrroloquinoline quinone (PQQ), a derivative of the 1H-pyrrolo[2,3-f]quinoline scaffold. PQQ (4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid) has been evaluated for its antibacterial effects against several Gram-positive bacteria mdpi.com. The research revealed a range of inhibitory activity. A notable finding was a strong antibacterial effect against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 312.5 µg/mL mdpi.com. In contrast, the activity against other bacteria, such as S. aureus and Micrococcus sp., was more limited, with higher MIC values of 5 mg/mL and 2.5 mg/mL, respectively mdpi.com.
The varying degrees of efficacy highlight that the antibacterial properties are highly dependent on the specific bacterial strain mdpi.com. For instance, in agar (B569324) diffusion tests, PQQ produced a 15 mm inhibition zone against Staphylococcus epidermidis but a smaller 9 mm zone against S. aureus, with no observable inhibition of Bacillus subtilis mdpi.com.
Antibacterial Activity of Pyrroloquinoline Quinone (PQQ) Against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 312.5 µg/mL mdpi.com |
| Staphylococcus aureus | 5 mg/mL mdpi.com |
| Methicillin-resistant S. aureus (MRSA) | 2.5 mg/mL mdpi.com |
| Micrococcus sp. | 2.5 mg/mL mdpi.com |
Investigation of Glycemic and Lipid Metabolism Modulating Effects
Dedicated studies focusing on the effects of this compound derivatives on glycemic control and lipid metabolism are limited in published research. While other classes of pyrrole-containing heterocyclic compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been investigated for their potential to reduce blood glucose levels, similar research on the this compound scaffold is not well-documented mdpi.com.
Neurological and Central Nervous System (CNS) Activity Studies
The isoquinoline alkaloid family, the parent structure of this compound, is recognized for its potential to exert neuroprotective effects. A wide range of these alkaloids have demonstrated potential value in the context of neurodegenerative diseases through various mechanisms, including the reduction of oxidative stress and the promotion of neuronal regeneration mdpi.com.
While specific studies on the neurological activity of this compound are scarce, research into related isomers has provided insights into the potential of this chemical class. For example, certain derivatives of pyrrolo[1,2-a]quinoline (B3350903) have been synthesized and evaluated for their in vitro anti-Alzheimer's activities ijlpr.com. This research identified several compounds with high inhibitory capacity against acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapy. The most potent derivatives demonstrated IC50 values in the sub-micromolar range, indicating significant inhibitory effects ijlpr.com.
In Vitro Anti-Alzheimer's Activity of Selected Pyrrolo[1,2-a]quinoline Derivatives
| Compound | IC50 Value (µM) |
|---|---|
| Dimethyl-1-(4-benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (1a) | 0.28 ijlpr.com |
| Ethyl-1-(4-benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate (1d) | 0.32 ijlpr.com |
| Ethyl-1-(4-chlorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate (1e) | 0.30 ijlpr.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1h Pyrrolo 2,3 F Isoquinoline Analogues
Impact of Substituent Nature and Position on Biological Potency
The nature and position of substituents on the 1H-pyrrolo[2,3-f]isoquinoline core play a pivotal role in modulating biological potency. Studies have primarily focused on the introduction of various substituents at the 2-position of the pyrrole (B145914) ring. These modifications have been shown to significantly influence the antiproliferative activity of the resulting compounds.
Research into 2-substituted this compound derivatives has revealed their potential as DNA intercalating agents, a mechanism of action shared with the structurally related alkaloid ellipticine. nih.gov The ability of these compounds to insert themselves between the base pairs of double-stranded DNA is a key determinant of their cytotoxic effects. This interaction disrupts DNA replication and transcription, ultimately leading to the inhibition of cell division in cancer cells. nih.gov
| Compound Series | Substitution Position | Key Structural Feature | Observed Biological Activity | Mechanism of Action |
|---|---|---|---|---|
| 2-Substituted this compound Derivatives | 2-position of the pyrrole ring | Varied substituents | Inhibition of DNA synthesis in Ehrlich ascites tumor cells | Intercalation into double-stranded DNA |
Role of Tricyclic Core Condensation Patterns on Activity Profile
The specific arrangement of the three fused rings in the this compound scaffold is a critical determinant of its biological activity profile. This particular condensation pattern, where the pyrrole ring is fused to the 'f' face of the isoquinoline (B145761) moiety, results in a unique molecular geometry that is crucial for its interaction with biological targets.
Influence of Side Chain Orientation and Geometry on Molecular Interactions
While extensive studies on a variety of side chains on the this compound scaffold are limited, the principles of medicinal chemistry suggest that the orientation and geometry of any appended side chains would significantly influence molecular interactions. For DNA intercalators, side chains often play a crucial role in positioning the planar core within the DNA grooves and can form additional interactions with the sugar-phosphate backbone or the base pairs, thereby enhancing binding affinity and specificity.
The geometry of a side chain, including its length, flexibility, and stereochemistry, can dictate how the molecule orients itself upon binding to its target. For instance, a flexible alkyl chain might allow the molecule to adopt multiple conformations to optimize its interaction, while a rigid side chain could pre-organize the molecule for a more favorable binding, albeit with a potential entropic penalty. The orientation of functional groups on the side chain is also critical for establishing specific hydrogen bonds or electrostatic interactions with the target.
Correlation between Electronic Properties and Bioactivity
The electronic properties of the this compound ring system and its substituents are intrinsically linked to its biological activity. The electron-rich pyrrole ring fused to the isoquinoline system creates a unique electronic distribution across the molecule, which is fundamental to its ability to engage in pi-pi stacking interactions with DNA base pairs.
The introduction of electron-donating or electron-withdrawing groups at various positions on the scaffold can modulate the electron density of the aromatic system. These changes can influence the strength of the intercalation with DNA. For example, substituents that enhance the polarizability and the ability of the molecule to accept electron density from the surrounding DNA bases could lead to stronger binding and, consequently, higher bioactivity.
Furthermore, the electronic properties of the substituents can affect the pharmacokinetic properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. A careful balance of these electronic factors is necessary to achieve both potent biological activity and favorable drug-like properties.
Rational Design Principles Derived from SAR Studies
Based on the available structure-activity relationship data for this compound analogues, several rational design principles can be formulated to guide the development of new and more potent compounds.
Focus on 2-Position Substitution: The 2-position of the pyrrole ring has been identified as a key position for modification. Future design strategies should continue to explore a diverse range of substituents at this position to optimize DNA intercalation and antiproliferative activity.
Maintain Planarity of the Tricyclic Core: The planarity of the this compound scaffold is essential for its DNA intercalating activity. Modifications that disrupt this planarity are likely to be detrimental to the biological activity.
Introduce DNA Groove-Binding Side Chains: The addition of side chains, particularly those capable of interacting with the grooves of the DNA helix, could enhance binding affinity and selectivity. These side chains could incorporate cationic groups to interact with the negatively charged phosphate (B84403) backbone of DNA.
Modulate Electronic Properties: The electronic nature of the scaffold can be fine-tuned through the introduction of appropriate substituents to enhance the pi-pi stacking interactions with DNA bases.
By applying these design principles, it is possible to systematically optimize the structure of this compound analogues to develop novel therapeutic agents with improved efficacy.
Future Perspectives and Research Trajectories for 1h Pyrrolo 2,3 F Isoquinoline
Exploration of Novel Synthetic Routes to Diversified Libraries
The future development of 1H-pyrrolo[2,3-f]isoquinoline as a therapeutic scaffold hinges on the ability to generate a wide array of derivatives for extensive structure-activity relationship (SAR) studies. While a preparative synthesis for the parent compound has been established, future efforts will focus on creating more efficient and versatile synthetic pathways. acs.org Research has already demonstrated that the pyrroloisoquinoline core can undergo electrophilic substitution reactions, including the Mannich and Vilsmeier reactions, as well as diazo coupling, providing initial avenues for functionalization. acs.org
Future exploration will likely incorporate modern synthetic methodologies that have proven successful for analogous heterocyclic systems. For instance, synthetic strategies used for related pyrroloquinolines, such as the aza-Baylis-Hillman reaction, subsequent alkylation, and ring-closing metathesis, could be adapted to generate diverse this compound libraries. mdpi.com The development of regioselective reactions will be crucial to systematically modify the tricyclic core, allowing for the introduction of various substituents to probe their effects on biological activity. One documented synthesis of the core indole (B1671886) structure begins with 4-nitroisoquinoline, indicating that functionalized starting materials can be a key entry point for diversification. nih.gov By building a robust synthetic toolbox, researchers can create large, diverse chemical libraries essential for identifying lead compounds with enhanced potency and selectivity.
Advanced Mechanistic Investigations of Molecular Targets
Initial studies have revealed that derivatives of this compound possess cytotoxic properties, with evidence pointing towards DNA as a primary molecular target. nih.gov Like other structurally related quinoline (B57606) and isoquinoline (B145761) compounds, these molecules are thought to exert their effects by binding to DNA, potentially through intercalation in the major or minor groove, or by interacting with enzymes that regulate DNA topology, such as topoisomerase II. nih.gov
A critical finding is the influence of substituent spatial orientation on biological activity. It has been observed that the cytotoxicity of this compound analogues is significantly enhanced when the N-side chain is directed into the "bay region" formed by the fused rings. mdpi.com This structure-activity relationship provides a clear trajectory for future mechanistic studies.
Advanced biophysical and biochemical techniques will be instrumental in elucidating the precise mechanism of action. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, could be employed to visualize the compound bound to its molecular target (e.g., a DNA-topoisomerase complex). Furthermore, sophisticated techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of these interactions. Such detailed mechanistic insights are vital for the rational design of next-generation compounds with improved target specificity and efficacy.
| Structural Feature | Observed Impact on Cytotoxicity | Reference |
| N-side chain orientation | Pointing into the "bay region" enhances cytotoxic activity. | mdpi.com |
| Planar aromatic core | Believed to facilitate DNA intercalation and binding. | nih.gov |
| C4-Substitutions (on related isoquinolines) | Certain amide substitutions show cytotoxic activity in non-small cell lung cancer cell lines. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. nih.govmdpi.com These computational tools can analyze vast and complex datasets to identify subtle patterns that govern a molecule's biological activity and pharmacokinetic properties. For the this compound scaffold, ML models can be trained on existing SAR data, such as the crucial role of side-chain orientation, to predict the bioactivity of novel, virtual compounds. nih.govmdpi.comnih.gov This predictive capability allows for the rapid in silico screening of immense virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. mdpi.commdpi.com
Generative models, a sophisticated class of AI, can design entirely new molecules from the ground up that are optimized for desired properties, such as high target affinity and low predicted toxicity. By defining a desired therapeutic profile, these algorithms can generate novel this compound derivatives that are tailored to interact with specific molecular targets. mdpi.com Furthermore, AI can accelerate the development of synthetic routes by predicting reaction outcomes and suggesting optimal conditions, addressing a key bottleneck in medicinal chemistry. acs.org The application of these computational approaches will undoubtedly accelerate the journey of this compound-based compounds from initial discovery to preclinical candidates.
Development of this compound as a Versatile Chemical Scaffold for Medicinal Chemistry
The this compound core represents a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Its rigid, tricyclic framework provides a well-defined three-dimensional structure that can be systematically decorated with functional groups to modulate its biological activity. mdpi.com The demonstrated importance of the substitution pattern and the orientation of side chains confirm its value as a highly tunable scaffold. mdpi.com
Investigation of Broader Pharmacological Landscapes Beyond Current Applications
While the primary focus of research on this compound has been its cytotoxic and potential anticancer properties, the broader family of pyrroloquinolines and related heterocycles exhibits a diverse range of biological activities. nih.govmdpi.com This suggests that the this compound scaffold may have untapped therapeutic potential in other areas.
For example, various pyrroloquinoline isomers have been investigated for antimalarial activity and for their effects on the central nervous system (CNS). mdpi.com Specifically, compounds based on related scaffolds have been reported as potent agonists of the 5-HT2C receptor, which is a target for anti-obesity agents. mdpi.com Additionally, bridged nicotine (B1678760) analogs derived from a reduced hexahydro-1H-pyrrolo[2,3-f]isoquinoline backbone have been developed for the treatment of CNS pathologies. nih.gov
Future research should therefore involve systematic screening of this compound libraries against a wide panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and targets relevant to infectious diseases. This expansion of pharmacological screening could uncover novel therapeutic applications for this versatile scaffold, moving beyond its current focus on oncology and into areas such as neurodegenerative disease, metabolic disorders, and anti-infective medicine.
Q & A
What are the most efficient synthetic routes for 1H-Pyrrolo[2,3-f]isoquinoline, and how can reaction conditions be optimized for high yield and purity?
Level: Basic
Answer:
The microwave-assisted Leimgruber-Batcho reaction is a key method for synthesizing this compound. This approach uses microwave irradiation to accelerate Lewis acid-catalyzed cyclization, achieving yields >70% with high purity (≥97%) . Alternative routes include Heck coupling for C4-substituted derivatives (e.g., ethyl acrylate reacts with 4-bromoisoquinoline under Pd catalysis, yielding 79% trans-unsaturated esters) . Optimization strategies:
- Microwave parameters : Adjust power (100–300 W) and time (10–30 min) to reduce side products.
- Catalyst selection : Use Pd/C (5–10 mol%) for hydrogenation steps to saturate intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity.
How can researchers confirm the structural integrity and purity of this compound derivatives?
Level: Basic
Answer:
A combination of analytical techniques is required:
- NMR spectroscopy : Compare and spectra with computational predictions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 168.19 for CHN) and fragmentation patterns .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing pyrrolo[2,3-f] vs. [3,2-h] isomers) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
The compound is classified as a toxic solid (UN 2811) with acute oral toxicity (Category 3), skin irritation (Category 2), and respiratory hazards . Essential precautions:
- PPE : N95 respirators, nitrile gloves, and chemical goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize with 10% acetic acid before incineration .
- First aid : Immediate eye irrigation (15 min) and medical consultation for ingestion .
How do structural modifications at the C4 position influence the cytotoxic activity of this compound derivatives?
Level: Advanced
Answer:
C4 substituents significantly modulate DNA-binding affinity and cytotoxicity. For example:
- Ethyl ester groups (e.g., derivative 8 ) exhibit moderate activity (IC ~10 µM) against leukemia cells .
- Amide derivatives (e.g., 5a-c ) show enhanced selectivity (IC <5 µM) due to hydrogen bonding with kinase targets like MK2 .
- Electron-withdrawing groups (e.g., nitro or trifluoromethyl) improve intercalation but may reduce solubility. SAR studies recommend balancing hydrophobicity with polar substituents (e.g., hydroxyl or carboxylate) .
What methodologies are effective for resolving contradictions in reported cytotoxicity data for pyrrolo-isoquinoline derivatives?
Level: Advanced
Answer:
Discrepancies often arise from assay variability or compound stability. Mitigation strategies:
- Standardized assays : Use the MTT protocol with matched cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Stability testing : Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) for 24–72 hours .
- Meta-analysis : Compare logP, IC, and binding constants (e.g., K for DNA) across studies to identify outliers .
How can domino reactions be leveraged to synthesize complex pyrrolo-isoquinoline scaffolds?
Level: Advanced
Answer:
Domino cyclization (e.g., 2-aryl-pyrrolidines + alkynes) enables one-pot construction of polycyclic systems. Key steps:
- Pd-catalyzed coupling : Form the isoqinoline core at 80–100°C in DMF .
- Acid-mediated cyclization : Use TFA (10 equiv) to induce pyrrolo ring closure (yield: 65–85%) .
- Microwave acceleration : Reduce reaction time from 12 hours to 30 minutes . Recent work achieved enantioselective variants using chiral ligands (e.g., BINAP) .
What role does the pyrrolo-isoquinoline scaffold play in targeting MAPKAPK2 (MK2) for inflammatory disease therapy?
Level: Advanced
Answer:
The scaffold acts as a competitive inhibitor by mimicking ATP binding. Critical interactions:
- Lactam NH forms hydrogen bonds with Glu-139 and Asp-207 .
- Tetracyclic derivatives (six-membered lactam) exhibit higher affinity (K ~50 nM) than five-membered analogs .
- C7-carboxaldehyde derivatives (e.g., 74447-88-4 ) show improved solubility and oral bioavailability in murine models .
What strategies address synthetic challenges in generating pyrrolo-isoquinoline libraries for high-throughput screening?
Level: Advanced
Answer:
- Parallel synthesis : Use Rink-amide resin for solid-phase diversification at C4 and C9 positions .
- Late-stage functionalization : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling on brominated precursors .
- Automated purification : Combine flash chromatography (Biotage® systems) with mass-directed fractionation to accelerate library generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
